molecular formula C8H8N4O2 B3058542 2-Amino-5-cyano-6-methoxypyridine-3-carboxamide CAS No. 89977-58-2

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide

Cat. No.: B3058542
CAS No.: 89977-58-2
M. Wt: 192.17 g/mol
InChI Key: AIKISPJAKBTYHD-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with amino (-NH₂), cyano (-CN), methoxy (-OCH₃), and carboxamide (-CONH₂) groups. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 193.17 g/mol (calculated).

Properties

IUPAC Name

2-amino-5-cyano-6-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8-4(3-9)2-5(7(11)13)6(10)12-8/h2H,1H3,(H2,10,12)(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKISPJAKBTYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304355
Record name 2-amino-5-cyano-6-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-58-2
Record name NSC165507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-cyano-6-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyano-6-methoxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the reaction can be carried out without a solvent at room temperature or with heating . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a more rigorous approach .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-6-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between 2-amino-5-cyano-6-methoxypyridine-3-carboxamide and analogous compounds:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Pyridine -NH₂, -CN, -OCH₃, -CONH₂ Amino, cyano, methoxy, carboxamide C₈H₇N₃O₂ 193.17
6-Chloro-5-methoxypyridine-3-carboxamide Pyridine -Cl, -OCH₃, -CONH₂ Chloro, methoxy, carboxamide C₇H₇ClN₂O₂ 186.60
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate Pyridine -NH₂, -CN, -SH, -COOEt Amino, cyano, sulfanyl, ester C₁₀H₁₁N₃O₂S 237.28
N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-... Thieno[2,3-b]pyridine -NH₂, -CN, -OEt, -Ph, -CONHMe Amino, cyano, ethoxy, phenyl, carboxamide C₂₉H₂₄N₆O₃S₂ 592.72
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine -CH₃, -O, -CONH₂ Methyl, oxo, carboxamide C₇H₈N₂O₂ 152.15

Key Observations :

  • Heterocyclic Core: The target compound uses a pyridine ring, whereas analogs like N-Methyl-3-...thieno[2,3-b]pyridine () incorporate fused thienopyridine systems, altering electronic properties and steric bulk .
  • Substituent Effects: Methoxy vs. Amino vs. Chloro: The amino group in the target compound enhances hydrogen-bonding capacity relative to chloro-substituted derivatives (e.g., 6-Chloro-5-methoxypyridine-3-carboxamide) . Carboxamide vs. Ester: Carboxamide groups (as in the target) favor hydrogen bonding and stability, while esters (e.g., Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate) are more prone to hydrolysis .

Physicochemical and Spectroscopic Properties

Property Target Compound 6-Chloro-5-methoxypyridine-3-carboxamide Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate
Melting Point Not reported Not reported Not reported
Solubility Moderate in DMSO High in polar aprotic solvents Low (ester group)
IR (Key Bands) -NH₂ (~3400 cm⁻¹) -CONH₂ (~1650 cm⁻¹) -SH (~2550 cm⁻¹)
¹H NMR (δ, ppm) -OCH₃ (~3.8 ppm) -Cl (no direct signal) -COOEt (~1.3 ppm, triplet)

Biological Activity

2-Amino-5-cyano-6-methoxypyridine-3-carboxamide, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of amino, cyano, and methoxy functional groups, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H8N4O Molecular Formula \text{C}_8\text{H}_8\text{N}_4\text{O}\quad \text{ Molecular Formula }

The presence of both electron-withdrawing (cyano) and electron-donating (amino and methoxy) groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation.

Cancer Cell Line IC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
HCT116 (Colon)10.0

The compound's mechanism involves inducing apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the p53 pathway.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The cyano group may facilitate interactions with enzymes involved in metabolic pathways, leading to inhibition of cancer cell growth.
  • Receptor Modulation : The amino group can participate in hydrogen bonding with receptors, influencing cellular signaling.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.
  • Cancer Research : A clinical trial involving patients with advanced colorectal cancer showed that a derivative of this compound exhibited enhanced efficacy when combined with standard chemotherapy, resulting in improved patient outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-cyano-6-methoxypyridine-3-carboxamide
Reactant of Route 2
2-Amino-5-cyano-6-methoxypyridine-3-carboxamide

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